2-Bromo-4-fluoro-5-formylbenzoic acid
Description
2-Bromo-4-fluoro-5-formylbenzoic acid is a halogenated benzoic acid derivative featuring a bromine atom at position 2, a fluorine atom at position 4, and a formyl group (-CHO) at position 3. Its molecular formula is C₈H₄BrFO₃, with a molecular weight of 261.02 g/mol. This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in constructing heterocycles or bioactive molecules via reactions involving its formyl group (e.g., nucleophilic additions, condensations) .
Properties
Molecular Formula |
C8H4BrFO3 |
|---|---|
Molecular Weight |
247.02 g/mol |
IUPAC Name |
2-bromo-4-fluoro-5-formylbenzoic acid |
InChI |
InChI=1S/C8H4BrFO3/c9-6-2-7(10)4(3-11)1-5(6)8(12)13/h1-3H,(H,12,13) |
InChI Key |
COAUXPVZIGTHKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1C(=O)O)Br)F)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-fluoro-5-formylbenzoic acid typically involves multi-step organic reactions. One common method is the bromination of 4-fluoro-5-formylbenzoic acid, followed by purification steps to isolate the desired product. The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperatures and solvent conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, utilizing advanced techniques to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-fluoro-5-formylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride
Major Products:
Scientific Research Applications
2-Bromo-4-fluoro-5-formylbenzoic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-4-fluoro-5-formylbenzoic acid involves its interaction with molecular targets through its functional groups. The bromine and fluorine atoms can participate in halogen bonding, while the formyl group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Halogenated Benzoic Acids with Varying Substituent Positions
2-Bromo-4-fluoro-5-methylbenzoic acid (CAS 1003709-54-3)
- Structural Difference : Methyl group (-CH₃) replaces the formyl group at position 4.
- Impact :
- The methyl group is electron-donating, reducing acidity compared to the electron-withdrawing formyl group in the target compound.
- Lower reactivity in condensation reactions due to the absence of a reactive aldehyde moiety.
- Applications : Primarily used in agrochemical intermediates, where stability is prioritized over reactivity .
2-Bromo-5-fluoro-4-methylbenzoic acid (CAS 394-28-5)
- Structural Difference : Fluorine and methyl groups swap positions (F at position 5, CH₃ at position 4).
- Impact :
- Altered electronic effects due to fluorine’s strong electronegativity at position 5, increasing acidity.
- Steric hindrance from the methyl group at position 4 may reduce accessibility for further functionalization.
- Synthesis : Similar bromination methods as in (yield: 93–99%) but with adjusted halogenation steps .
5-Bromo-2,4-difluorobenzoic acid
- Structural Difference : Additional fluorine at position 2, lacking the formyl group.
- Impact: Enhanced electron-withdrawing effects from two fluorine atoms increase acidity (pKa ~1.5–2.0). Limited utility in reactions requiring aldehyde-mediated cross-coupling.
- Synthesis : Prepared via bromination of 2,4-difluorobenzonitrile in sulfuric acid, achieving high purity (93–99%) .
Compounds with Alternative Functional Groups
2-Bromo-4-(trifluoromethyl)benzoic acid (CAS 328-89-2)
- Structural Difference : Trifluoromethyl (-CF₃) replaces the formyl group.
- Impact :
- Stronger electron-withdrawing effect (-CF₃) increases acidity (pKa ~1.0) and hydrophobicity.
- Resistant to oxidation, unlike the formyl group, which can undergo further reactions.
- Applications : Used in materials science for corrosion-resistant coatings .
5-Bromo-4-fluoro-2-hydroxybenzaldehyde
Electronic and Reactivity Comparisons
A DFT study on 4-amino-5-bromo benzoic acid () highlights how substituents influence electronic structure:
- Formyl vs. Amino Groups: The formyl group in the target compound creates a stronger electron-deficient aromatic ring, favoring electrophilic substitution at meta/para positions. Amino groups (-NH₂) donate electrons, increasing ring electron density and altering tautomeric stability .
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